

# Spectroscopic Data of 1,1-Diethoxypent-2-yne: A Technical Overview

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## Compound of Interest

Compound Name: 1,1-Diethoxypent-2-yne

Cat. No.: B102690

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## Introduction

**1,1-Diethoxypent-2-yne** is an organic molecule of interest in synthetic chemistry. Its structure, featuring an acetal functional group and an internal alkyne, suggests potential applications as a versatile building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the monitoring of reactions in which it is involved. This technical guide provides a summary of the expected spectroscopic data for **1,1-Diethoxypent-2-yne**, based on the analysis of structurally similar compounds.

## Predicted Spectroscopic Data

Due to the limited availability of published experimental data for **1,1-Diethoxypent-2-yne**, the following tables summarize the predicted spectroscopic characteristics. These predictions are derived from established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, as well as by analogy to related compounds.

## Predicted $^1\text{H}$ NMR Data (in $\text{CDCl}_3$ )

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
CH	~5.2 - 5.4	Triplet	1H
OCH <sub>2</sub>	~3.5 - 3.7	Quartet	4H
CH <sub>2</sub> C $\equiv$	~2.2 - 2.4	Quartet	2H
OCH <sub>2</sub> CH <sub>3</sub>	~1.2 - 1.3	Triplet	6H
C $\equiv$ CCH <sub>3</sub>	~1.1 - 1.2	Triplet	3H

### Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>)

Carbon	Chemical Shift ( $\delta$ , ppm)
CH(OEt) <sub>2</sub>	~90 - 100
C $\equiv$ C	~80 - 90
C $\equiv$ C	~75 - 85
OCH <sub>2</sub>	~60 - 65
CH <sub>2</sub> C $\equiv$	~12 - 15
OCH <sub>2</sub> CH <sub>3</sub>	~15 - 17
C $\equiv$ CCH <sub>3</sub>	~13 - 16

### Predicted Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C-H (sp <sup>3</sup> )	2850-3000	Medium-Strong
C $\equiv$ C (internal alkyne)	2190-2260	Weak-Medium
C-O (acetal)	1050-1150	Strong

### Predicted Mass Spectrometry (MS) Data

Fragmentation Ion	Predicted m/z	Comments
[M] <sup>+</sup>	156	Molecular Ion
[M-CH <sub>3</sub> ] <sup>+</sup>	141	Loss of a methyl group
[M-OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	111	Loss of an ethoxy group
[CH(OCH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>	103	Acetal fragment

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. Below are generalized methodologies for the key spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1,1-Diethoxypent-2-yne** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **<sup>13</sup>C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to obtain a good signal-to-noise ratio.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** For Attenuated Total Reflectance (ATR) IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm<sup>-1</sup>. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean

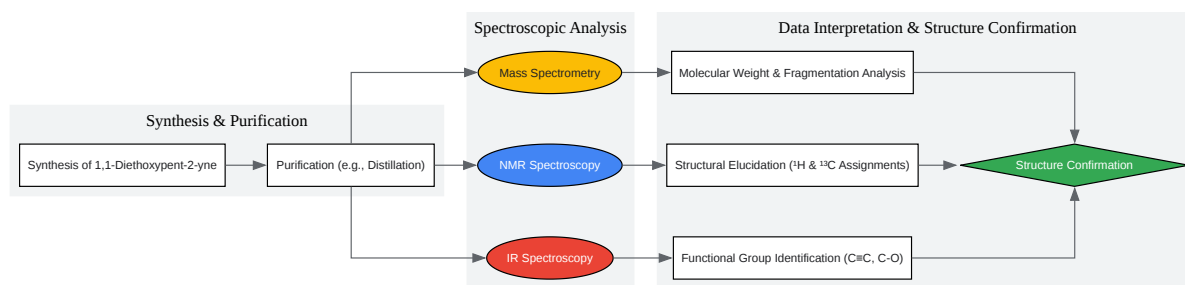
ATR crystal or empty salt plates should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- **Mass Analysis:** Scan a mass range of  $m/z$  30-200 to detect the molecular ion and characteristic fragment ions.

## Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of **1,1-Diethoxypent-2-yne** is depicted in the following diagram. This workflow ensures a comprehensive and systematic approach to structure elucidation and purity assessment.



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Caption: Workflow for the spectroscopic characterization of **1,1-Diethoxypent-2-yne**.

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